molecular formula C17H17N3O2S B2879135 3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-01-2

3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2879135
CAS No.: 851945-01-2
M. Wt: 327.4
InChI Key: MTGNMYVCAVAYNL-UHFFFAOYSA-N
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Description

The compound 3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects . Structurally, it features a fused thiazole-pyrimidine core with a methyl group at position 3, a ketone at position 5, and a carboxamide substituent at position 6 linked to a 4-isopropylphenyl group.

Properties

IUPAC Name

3-methyl-5-oxo-N-(4-propan-2-ylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)19-15(21)14-8-18-17-20(16(14)22)11(3)9-23-17/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGNMYVCAVAYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 4-isopropylaniline with 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid under suitable conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide". However, the search results do provide some context regarding similar compounds and their applications.

General Information

  • Chemical Name: this compound .
  • CAS Number: 851945-01-2 .
  • Molecular Formula: C17H17N3O2S .

Related Research and Applications

  • Thiazolopyrimidine Derivatives: The search results mention the synthesis of thiazolo[3,2-a]pyrimidine derivatives as potential biological agents . While not specific to the target compound, this suggests that similar compounds have been explored for biological activities.
  • Thiazole Applications Thiazoles and their derivatives have a wide range of applications.
    • Anticonvulsant Activity: Some thiazole compounds have demonstrated anticonvulsant properties .
    • Anticancer Activity: Thiazoles have been investigated for anticancer activity against various cancer cell lines .
    • Enzyme Inhibition: Thiazole derivatives have shown potential as inhibitors of carbonic anhydrase enzymes .
  • Triazole Applications:
    • Chemopreventive and Chemotherapeutic Effects: Mercapto-substituted 1,2,4-triazoles have demonstrated chemopreventive and chemotherapeutic effects on cancer .
  • Nitrosamines
    • N-nitrosamines, which are related to thiazoles, are tested for mutagenicity and controlled according to ICH Q3B .

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among thiazolo[3,2-a]pyrimidine derivatives lie in the substituents on the pyrimidine ring and the aryl carboxamide group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Similar Compounds

Compound Name Substituents (Pyrimidine) Aryl Carboxamide Group Key Properties/Effects
Target Compound 3-methyl, 5-oxo 4-(propan-2-yl)phenyl High lipophilicity (due to isopropyl group); potential for enhanced membrane permeability
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 7-methyl, 5-oxo Phenyl Improved solubility (methoxy group); moderate electron-donating effects
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 5-oxo 4-(trifluoromethoxy)phenyl Enhanced metabolic stability (CF3 group); increased electronegativity
2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-... 7-methyl, 5-oxo 2-methylphenyl Steric hindrance (ortho-methyl group); possible reduced binding affinity

Key Observations

Methoxy groups (e.g., in ) enhance solubility due to polarity, while trifluoromethoxy () introduces both electronegativity and metabolic resistance.

Para-substituted groups (e.g., isopropyl, trifluoromethoxy) optimize spatial alignment for target binding .

Synthetic Routes :

  • Analogs are synthesized via cyclocondensation (e.g., using hydrazinecarbothioamides or chloroacetate derivatives) .
  • The target compound likely follows similar pathways, with 4-isopropylphenyl isocyanate as a key intermediate for carboxamide formation .

Crystallographic and Conformational Insights

Evidence from single-crystal X-ray studies (e.g., ) reveals:

  • Puckered Pyrimidine Rings : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity. This influences molecular stacking and crystal packing .
  • Dihedral Angles : Substituents like the 2,4,6-trimethoxybenzylidene group in create dihedral angles >80° with the fused ring system, affecting intermolecular interactions (e.g., C–H···O hydrogen bonds) and solubility .

Pharmacological Implications

  • Neuroprotection : Pyrimidine derivatives are studied for Alzheimer’s disease due to interactions with Aβ peptides or cholinesterase .
  • Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., CF3 in ) show enhanced efficacy against pathogens .

Biological Activity

3-Methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine class. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring and a carboxamide group, has attracted significant attention due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-methyl-5-oxo-N-(4-propan-2-ylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. Its molecular formula is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S, indicating the presence of nitrogen and sulfur atoms that contribute to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell growth. For instance, it has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects .
  • Antimicrobial Effects : Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. It has been evaluated for its ability to inhibit the growth of pathogenic microorganisms .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, which can protect cells from oxidative stress and related damage .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

  • The thiazole and pyrimidine rings play critical roles in interacting with biological targets such as enzymes involved in cell proliferation and survival.
  • The carboxamide group may contribute to binding affinity with various receptors or enzymes, influencing cellular pathways related to cancer and infection.

Case Studies and Research Findings

A variety of studies have been conducted to investigate the biological activity of this compound:

StudyObjectiveFindings
Evaluate antitumor activitySignificant inhibition of MCF-7 and HepG2 cell lines.
Assess antimicrobial propertiesEffective against several pathogenic bacteria and fungi.
Investigate antioxidant effectsDemonstrated ability to scavenge free radicals.

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